molecular formula C6H7N3O4 B1624462 Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 27116-86-5

Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No. B1624462
CAS RN: 27116-86-5
M. Wt: 185.14 g/mol
InChI Key: TVGRKMJIBFUENI-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms. Pyrazoles are important in medicinal chemistry and are found in many biologically active compounds .


Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the condensation of hydrazines with 1,3-diketones . Another method involves the reaction of terminal alkynes with arylhydrazines .


Molecular Structure Analysis

The molecular structure of a pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The exact structure would depend on the substituents attached to the ring .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, they can react with alkynes to form pyrazolines, which can then be oxidized to form pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound would depend on its specific structure. Generally, pyrazoles are solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have been studied for their corrosion inhibition properties on mild steel, which is crucial for industrial applications, particularly in acidic environments such as those encountered during the pickling process. These inhibitors show high efficiency, forming protective adsorbed films on metal surfaces, with experimental and theoretical studies confirming their performance and providing insight into the interaction mechanisms between the inhibitors and metal surfaces (Dohare, Ansari, Quraishi, & Obot, 2017).

Molecular Structure Analysis

Research on methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate and its derivatives also focuses on their molecular and crystal structure, providing valuable insights into their potential applications. Studies involving hydrogen-bonded chains and sheets in structurally related compounds shed light on the molecular arrangements that contribute to their stability and reactivity (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Bioactive Compound Development

The synthesis and characterization of pyrazole derivatives are of significant interest in the development of bioactive compounds. These compounds exhibit various biological activities, including antimicrobial and radical scavenging activities, which are crucial for pharmaceutical applications. For example, studies have shown that certain pyrazole derivatives possess good antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi, and exhibit excellent antioxidant activities (Şener, Erişkin, Yavuz, & Şener, 2017).

Material Science

In material science, the synthesis and transformations of pyrazole derivatives are explored for creating new materials with potential applications in various industries. These studies involve the preparation of compounds through different synthetic routes and investigating their chemical reactivity and properties, such as solvatochromic properties, which are essential for developing novel materials (Beck, Gajewski, Lynch, & Wright, 1987).

Antiviral Research

Research into the anti-TMV (Tobacco Mosaic Virus) activity of novel N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides, synthesized from ethyl 3-alkyl-1H-pyrazole-5-carboxylate, demonstrates the potential of pyrazole derivatives in antiviral applications. Some compounds were found to have a good inactivation effect against TMV, highlighting their potential as antiviral agents (Zhang, Xu, Fan, Wang, Yang, & Yuan, 2012).

Safety And Hazards

The safety and hazards associated with a pyrazole compound would depend on its specific structure. Some pyrazole compounds may be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The future directions in the study of pyrazole compounds could involve the synthesis of new pyrazole derivatives with potential biological activity, the study of their mechanisms of action, and their development into therapeutic agents .

properties

IUPAC Name

methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-3-5(9(11)12)4(8-7-3)6(10)13-2/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGRKMJIBFUENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181582
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate

CAS RN

27116-86-5
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027116865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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